N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(4-Fluorophenyl)-N2-(2-(2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with fluorophenyl groups and an oxalamide linker. The oxalamide group, as seen in other compounds (e.g., umami agonists), may also contribute to intermolecular interactions, such as hydrogen bonding, which are critical for biological activity .
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2S/c21-13-3-1-12(2-4-13)17-25-20-27(26-17)16(11-30-20)9-10-23-18(28)19(29)24-15-7-5-14(22)6-8-15/h1-8,11H,9-10H2,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGDFYOVNMUTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multiple steps:
Formation of Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include thiosemicarbazide and α-haloketones.
Introduction of Fluorophenyl Groups: Fluorination can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Oxalamide Formation: The final step involves the coupling of the thiazolo[3,2-b][1,2,4]triazole derivative with oxalyl chloride in the presence of a base like triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the oxalamide linkage.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorophenyl groups and thiazolo[3,2-b][1,2,4]triazole core are known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a potential candidate for the treatment of diseases such as cancer or infectious diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups can enhance binding affinity through hydrophobic interactions, while the thiazolo[3,2-b][1,2,4]triazole core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular weights, and observed activities:
Key Observations
Fluorine Substitution : The 4-fluorophenyl group (present in the target compound and analog 3c) is associated with high anticonvulsant activity in the maximal electroshock (MES) test . Fluorine’s electronegativity and small atomic radius likely enhance dipole interactions and metabolic stability.
Chlorine Substitution : Chlorine (e.g., 3-chlorophenyl in ) increases molecular weight and steric bulk but may reduce activity due to poorer pharmacokinetic properties or altered binding.
Oxalamide Linker : The oxalamide moiety (common to all oxalamide derivatives) facilitates hydrogen bonding, as seen in umami agonists like S336 . This feature may improve target engagement in the target compound.
Thiazolo-Triazole Core : The fused thiazolo-triazole system is critical for anticonvulsant activity, as demonstrated by 3c’s potency . Modifications to this core (e.g., substituent position) significantly impact efficacy.
Biological Activity
N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article summarizes the current understanding of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound features a complex structure that includes:
- 4-Fluorophenyl groups
- A thiazolo[3,2-b][1,2,4]triazole core
- An oxalamide linkage
Its molecular formula is , and it has a molecular weight of approximately 426.5 g/mol .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiazolo[3,2-b][1,2,4]triazole scaffolds. In vitro evaluations indicate that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Compounds with similar thiazolo structures showed promising results against leukemia cell lines with inhibition percentages ranging from 58% to 73% .
- The presence of fluorine substituents has been correlated with enhanced activity due to increased lipophilicity and better interaction with biological targets .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives can inhibit the growth of several bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | S. aureus | 16 μg/mL |
| Example B | C. albicans | 32 μg/mL |
These activities are attributed to the inhibition of essential bacterial enzymes involved in fatty acid biosynthesis .
The mechanism by which this compound exerts its effects is still under investigation. Preliminary findings suggest that it may interact with specific molecular targets such as:
- Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptors : It could modulate receptor activity leading to altered signaling pathways associated with cell growth and survival .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives:
- Study on Anticancer Activity : A study reported that certain modifications in the thiazolo ring significantly enhanced anticancer activity against specific leukemia cell lines .
- Antimicrobial Evaluation : Research demonstrated that compounds structurally related to this compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the key structural features of N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, and how do they influence its reactivity?
- Answer : The compound features a thiazolo[3,2-b][1,2,4]triazole core fused with fluorophenyl groups and an oxalamide linker. The fluorine atoms enhance electronegativity and metabolic stability, while the thiazolo-triazole system enables π-π stacking interactions critical for binding to biological targets. Structural characterization via X-ray crystallography (e.g., bond angles, torsion angles) is recommended to validate the fused heterocyclic system .
Q. What synthetic routes are reported for analogous thiazolo-triazole derivatives, and how can they be adapted for this compound?
- Answer : Multi-step synthesis typically involves:
Thiazole formation : Cyclization of thiourea intermediates with α-haloketones under reflux conditions (e.g., ethanol, 80°C) .
Triazole fusion : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or oxidative cyclization of thiosemicarbazides .
Oxalamide coupling : Use of ethyl oxalyl chloride with amine intermediates in dichloromethane (DCM) at 0–5°C .
Key step : Purification via column chromatography (silica gel, ethyl acetate/hexane) and validation by H/C NMR and HRMS .
Q. How can researchers confirm the purity and stability of this compound under experimental conditions?
- Answer :
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; ≥95% purity threshold .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to detect degradation products (e.g., hydrolysis of the oxalamide group) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of fluorophenyl-thiazolo-triazole derivatives?
- Answer : Contradictions (e.g., antimicrobial vs. cytotoxic activity) arise from assay conditions (e.g., bacterial strain variability, cell line specificity). Mitigation strategies:
- Dose-response profiling : Test across a wide concentration range (1 nM–100 µM) in parallel assays .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects (e.g., kinase inhibition vs. off-target DNA intercalation) .
- Structural analogs : Compare activity of derivatives with/without the oxalamide linker to isolate pharmacophoric contributions .
Q. How can computational methods optimize the compound’s pharmacokinetic properties while retaining activity?
- Answer :
- ADME prediction : Use Schrödinger’s QikProp or SwissADME to calculate logP (target: 2–3), PSA (<140 Ų), and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate binding to target proteins (e.g., EGFR kinase) to identify flexible regions for functionalization (e.g., adding hydrophilic groups to improve solubility) .
- SAR libraries : Synthesize derivatives with modified fluorophenyl substituents (e.g., -CF₃, -OCH₃) and assess activity trends .
Q. What mechanistic insights explain the dual inhibitory effects of similar compounds on COX-1/COX-2 enzymes?
- Answer : Thiazolo-triazole derivatives inhibit COX isoforms via:
- Competitive binding : To the arachidonic acid pocket, confirmed by X-ray co-crystallography .
- Redox modulation : Thiol groups in the thiazole ring scavenge reactive oxygen species (ROS), indirectly reducing COX-2 expression in inflammation models .
Experimental validation : Use COX-1/COX-2 enzyme assays (Cayman Chemical) with indomethacin as a control .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Conditions
Table 2 : Biological Activity of Analogous Compounds
| Derivative | IC₅₀ (µM) | Target | Assay Model | Reference |
|---|---|---|---|---|
| Thiazolo-triazole + oxalamide | 0.12 | EGFR-TK | A549 cells | |
| Fluorophenyl-thiazole | 1.8 | COX-2 | RAW 264.7 macrophages |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
